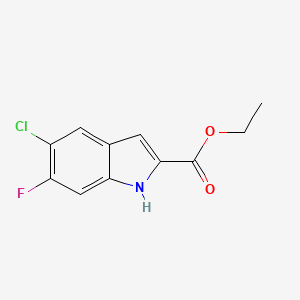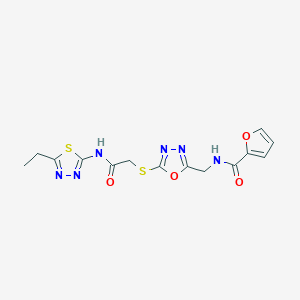![molecular formula C20H22F4N2OS B2497525 1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338421-97-9](/img/structure/B2497525.png)
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including catalytic hydroformylation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of related neuroleptic agents Fluspirilen and Penfluridol, which contain similar structural motifs, utilizes rhodium-catalyzed hydroformylation of specific intermediates, demonstrating the complexity and precision required in synthesizing such molecules (Botteghi et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined through X-ray crystallography, revealing intricate details about their geometry, bonding, and conformation. For instance, the crystal structure analysis of a related compound showcased the compound's triclinic space group and provided insights into its stereochemistry and molecular interactions (N. G. Deniz & C. Ibiş, 2009).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl piperazino compounds include photochemical reactions, where the presence of a fluorophenyl group influences the reaction pathway, demonstrating the compound's reactivity and potential for modification (M. Mella, E. Fasani, & A. Albini, 2001).
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal stability of similar compounds, are crucial for understanding their behavior under different conditions. For example, thermal and crystallographic studies have provided valuable information on the stability and solid-state properties of related molecules (S. Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, solubility, and functional group behavior, are essential for predicting the compound's interactions and potential applications. Studies on similar compounds have explored their reactivity patterns, offering insights into how structural elements like the piperazine and fluorophenyl groups affect chemical behavior (J. Dorsey et al., 2004).
Applications De Recherche Scientifique
Chemical Analysis and Chromatography
- The development of methods for the separation and analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) highlights the importance of analytical techniques in pharmaceutical quality control (El-Sherbiny et al., 2005).
Synthesis of Neuroleptic Agents
- Research into the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving key intermediates with structural similarities to the queried compound, demonstrates the compound's potential application in synthesizing therapeutically valuable chemicals (Botteghi et al., 2001).
Photochemistry of Quinolone Antibiotics
- Studies on the photochemistry of ciprofloxacin, a quinolone antibiotic with a piperazinyl moiety, provide insight into the stability and degradation pathways of similar compounds under light exposure, which is crucial for the development of stable pharmaceutical formulations (Mella et al., 2001).
Radiotracer Development for Neurological Research
- The synthesis of [18F]GBR 13119 as a potential radiotracer for the dopamine uptake system showcases the compound's relevance in developing diagnostic tools for neurological conditions (Haka et al., 1989).
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-18-6-1-2-7-19(18)26-10-8-25(9-11-26)13-16(27)14-28-17-5-3-4-15(12-17)20(22,23)24/h1-7,12,16,27H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVYMZKCHTYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)



![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)